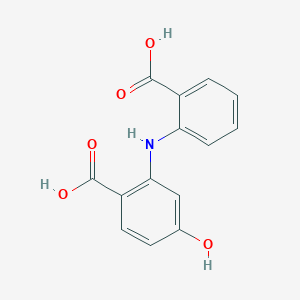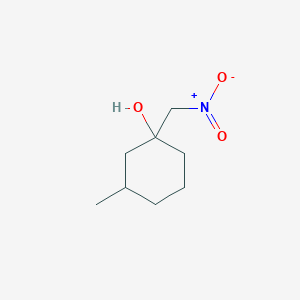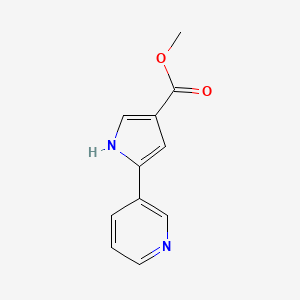![molecular formula C18H31NO3Si B14371342 N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide CAS No. 89984-49-6](/img/structure/B14371342.png)
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is a chemical compound known for its unique structure and properties. It is a benzamide derivative with specific functional groups that contribute to its reactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with diethylamine under controlled conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the benzamide ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Triethylsilylation: The final step involves the introduction of the triethylsilyl group at the 5-position of the benzamide ring. This is typically achieved through a silylation reaction using triethylsilyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-methoxybenzamide: Lacks the triethylsilyl group, leading to different reactivity and applications.
N,N-Diethyl-5-[(triethylsilyl)oxy]benzamide: Lacks the methoxy group, affecting its chemical properties.
N,N-Diethyl-2-methoxy-5-hydroxybenzamide: Contains a hydroxyl group instead of the triethylsilyl group, leading to different reactivity.
Uniqueness
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is unique due to the presence of both methoxy and triethylsilyl groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications.
Properties
CAS No. |
89984-49-6 |
|---|---|
Molecular Formula |
C18H31NO3Si |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxy-5-triethylsilyloxybenzamide |
InChI |
InChI=1S/C18H31NO3Si/c1-7-19(8-2)18(20)16-14-15(12-13-17(16)21-6)22-23(9-3,10-4)11-5/h12-14H,7-11H2,1-6H3 |
InChI Key |
OVOATGKYKIECAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)O[Si](CC)(CC)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)
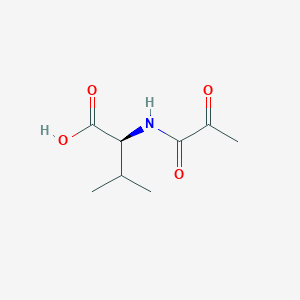
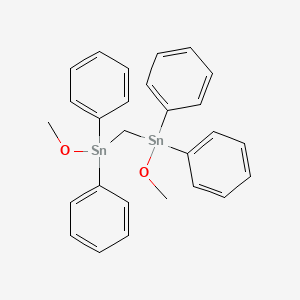
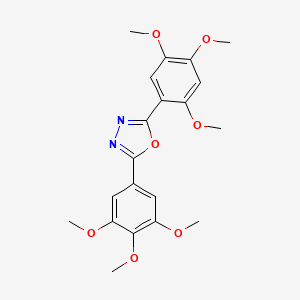
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
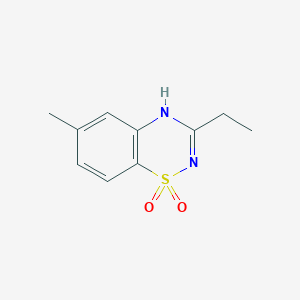
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
